3,6-Dichloro-5-nitropyridin-2(1H)-one
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Overview
Description
3,6-Dichloro-5-nitropyridin-2(1H)-one: is a chemical compound with the molecular formula C5H2Cl2N2O3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-5-nitropyridin-2(1H)-one typically involves the nitration of 3,6-dichloropyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-5-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 3,6-diamino-5-nitropyridin-2(1H)-one or 3,6-dithio-5-nitropyridin-2(1H)-one.
Reduction: Formation of 3,6-dichloro-5-aminopyridin-2(1H)-one.
Oxidation: Formation of various oxidized pyridine derivatives.
Scientific Research Applications
3,6-Dichloro-5-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-5-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-nitropyridine: Similar structure but lacks the hydroxyl group.
3,6-Dichloro-4-nitropyridine: Similar structure but with the nitro group at a different position.
2,6-Dichloro-3-nitropyridine: Similar structure but with different positions of chlorine and nitro groups.
Uniqueness
3,6-Dichloro-5-nitropyridin-2(1H)-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine and nitro groups makes it a versatile intermediate for various chemical transformations.
Properties
Molecular Formula |
C5H2Cl2N2O3 |
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Molecular Weight |
208.98 g/mol |
IUPAC Name |
3,6-dichloro-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H,8,10) |
InChI Key |
QKDDUPHWZBYTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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